molecular formula C13H21NO B12537520 N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide CAS No. 675106-50-0

N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide

Cat. No.: B12537520
CAS No.: 675106-50-0
M. Wt: 207.31 g/mol
InChI Key: YZLLPJMYGXDHAM-UHFFFAOYSA-N
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Description

N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide is a chemical compound with a molecular formula of C13H21NO It is known for its unique structure, which includes a hepta-2,4-dienamide backbone with a 4-methylpent-1-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide typically involves the reaction of hepta-2,4-dienoic acid with 4-methylpent-1-en-1-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods such as chromatography can also enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions (OH-) in a basic medium.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced amides or amines.

    Substitution: Substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-4-methylbenzenesulfonamide: Similar in structure but with a sulfonamide group instead of an amide group.

    N-(4-Methylpent-1-enyl)hepta-2,4-dienamide: A closely related compound with slight variations in the substituent groups.

Uniqueness

N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a hepta-2,4-dienamide backbone with a 4-methylpent-1-en-1-yl substituent makes it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

675106-50-0

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(4-methylpent-1-enyl)hepta-2,4-dienamide

InChI

InChI=1S/C13H21NO/c1-4-5-6-7-10-13(15)14-11-8-9-12(2)3/h5-8,10-12H,4,9H2,1-3H3,(H,14,15)

InChI Key

YZLLPJMYGXDHAM-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CC(=O)NC=CCC(C)C

Origin of Product

United States

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